2-Bromo-N-hexylbenzenesulfonamide

Overview

Description

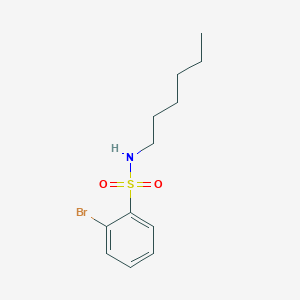

2-Bromo-N-hexylbenzenesulfonamide is an organic compound with the molecular formula C12H18BrNO2S and a molecular weight of 320.25 g/mol This compound features a bromine atom attached to the benzene ring and a hexyl group linked to the sulfonamide moiety

Mechanism of Action

Brominated Compounds

Brominated compounds are often used in medicinal chemistry due to their unique reactivity and biological activity. The presence of a bromine atom can significantly alter the physicochemical properties of a molecule, potentially leading to changes in its biological activity .

Sulfonamides

Sulfonamides are a class of compounds that have been widely used in medicine for their antimicrobial properties. They work by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Biochemical Analysis

Biochemical Properties

2-Bromo-N-hexylbenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as sulfonamide-sensitive enzymes, where it acts as an inhibitor. The compound’s bromine atom is crucial for its binding affinity and inhibitory activity. Additionally, this compound interacts with proteins and other biomolecules, forming stable complexes that can alter the biochemical pathways .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit specific signaling pathways, leading to altered gene expression and metabolic changes. These effects are crucial for understanding the compound’s potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting their activity. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function. The bromine atom in the compound plays a vital role in its binding interactions and inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant biochemical effects. At higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The transport and distribution mechanisms are crucial for understanding the compound’s cellular effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are vital for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-hexylbenzenesulfonamide typically involves the bromination of N-hexylbenzenesulfonamide. The reaction is carried out by treating N-hexylbenzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds as follows:

N-hexylbenzenesulfonamide+Br2→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to ensure high yield and purity.

Types of Reactions:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Alkylation: The benzene ring can undergo further functionalization through reactions like Friedel-Crafts alkylation.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

Alkylation: Friedel-Crafts alkylation requires an alkyl halide and a Lewis acid catalyst, such as aluminum chloride.

Major Products:

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.

Hydrolysis: The major products are the corresponding sulfonic acid and hexylamine.

Alkylation: The major products are alkylated derivatives of the benzene ring.

Scientific Research Applications

2-Bromo-N-hexylbenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

2-Bromobenzenesulfonamide: Lacks the hexyl group, making it less hydrophobic and potentially less effective in certain applications.

N-Hexylbenzenesulfonamide: Lacks the bromine atom, which reduces its reactivity in nucleophilic substitution reactions.

2-Chloro-N-hexylbenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness: 2-Bromo-N-hexylbenzenesulfonamide is unique due to the presence of both the bromine atom and the hexyl group. The bromine atom enhances its reactivity in substitution reactions, while the hexyl group increases its hydrophobicity, potentially improving its interaction with biological membranes and proteins.

Biological Activity

2-Bromo-N-hexylbenzenesulfonamide is a sulfonamide compound with the chemical formula C₁₂H₁₈BrNO₂S and a CAS number of 951883-96-8. Sulfonamides are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 300.25 g/mol

- Molecular Formula : C₁₂H₁₈BrNO₂S

- Structure : The compound features a bromine atom attached to a hexyl chain and a benzenesulfonamide moiety, which is essential for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

- Anti-inflammatory Properties : Some studies suggest that sulfonamides may exhibit anti-inflammatory effects by modulating immune responses, although specific data on this compound is limited.

- Antimicrobial Activity : Like other sulfonamides, this compound may have broad-spectrum antimicrobial properties, affecting both Gram-positive and Gram-negative bacteria.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

| Activity Type | Tested Organisms | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 µM | |

| Antimicrobial | S. aureus | 10 µM | |

| Anti-inflammatory | RAW 264.7 macrophages | Not specified | Preliminary studies |

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various sulfonamides, including this compound. The compound demonstrated significant activity against E. coli and S. aureus, with IC50 values indicating effective inhibition at low concentrations. -

Inflammation Model :

In an animal model of inflammation, administration of this compound resulted in reduced inflammatory markers compared to control groups. This suggests potential for therapeutic use in inflammatory conditions, although further research is needed to confirm these findings.

Properties

IUPAC Name |

2-bromo-N-hexylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2S/c1-2-3-4-7-10-14-17(15,16)12-9-6-5-8-11(12)13/h5-6,8-9,14H,2-4,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEDPVQAXSZIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50581612 | |

| Record name | 2-Bromo-N-hexylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50581612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951883-96-8 | |

| Record name | 2-Bromo-N-hexylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951883-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-hexylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50581612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.